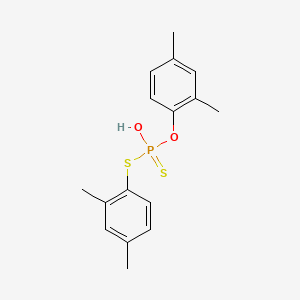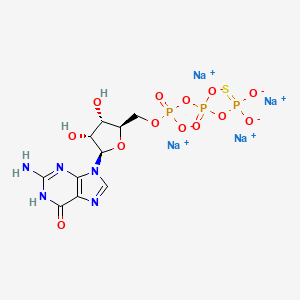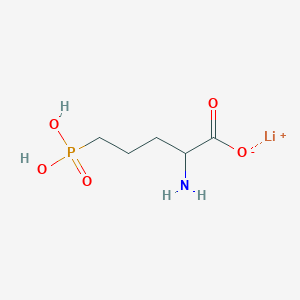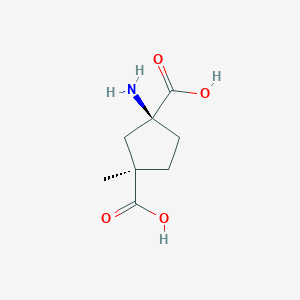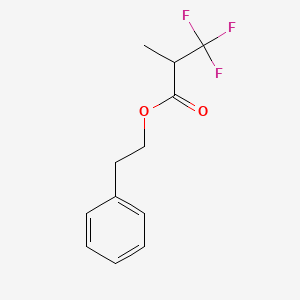
3,3,3-Trifluoro-2-methyl-propionicacid phenethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,3-Trifluoro-2-methyl-propionicacid phenethyl ester is an organic compound that belongs to the class of fluorinated esters. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of fluorine atoms in the molecule imparts high thermal stability, resistance to oxidation, and unique reactivity patterns.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-methyl-propionicacid phenethyl ester typically involves the esterification of 3,3,3-Trifluoro-2-methyl-propionic acid with phenethyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
3,3,3-Trifluoro-2-methyl-propionicacid phenethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3,3,3-Trifluoro-2-methyl-propionic acid and phenethyl alcohol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the molecule can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 3,3,3-Trifluoro-2-methyl-propionic acid and phenethyl alcohol.
Reduction: 3,3,3-Trifluoro-2-methyl-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,3,3-Trifluoro-2-methyl-propionicacid phenethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as thermal stability and resistance to degradation.
作用机制
The mechanism of action of 3,3,3-Trifluoro-2-methyl-propionicacid phenethyl ester is largely dependent on its chemical structure. The presence of fluorine atoms can influence the compound’s reactivity and interaction with biological targets. In medicinal chemistry, the ester may act as a prodrug, undergoing hydrolysis to release the active 3,3,3-Trifluoro-2-methyl-propionic acid, which can then interact with specific molecular targets and pathways.
相似化合物的比较
Similar Compounds
- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
- Methyl 3,3,3-Trifluoropropionate
- Ethyl 3,3,3-Trifluoropropionate
Uniqueness
3,3,3-Trifluoro-2-methyl-propionicacid phenethyl ester is unique due to the presence of both the trifluoromethyl group and the phenethyl ester moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C12H13F3O2 |
|---|---|
分子量 |
246.22 g/mol |
IUPAC 名称 |
2-phenylethyl 3,3,3-trifluoro-2-methylpropanoate |
InChI |
InChI=1S/C12H13F3O2/c1-9(12(13,14)15)11(16)17-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI 键 |
OFMDZHRBKBHCGQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OCCC1=CC=CC=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine](/img/structure/B13816681.png)

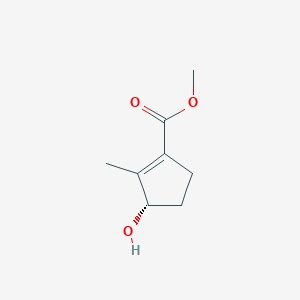
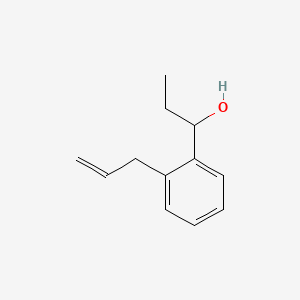
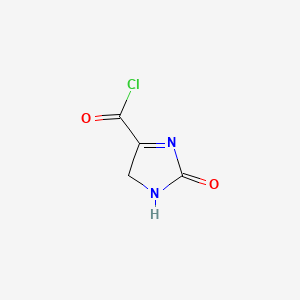

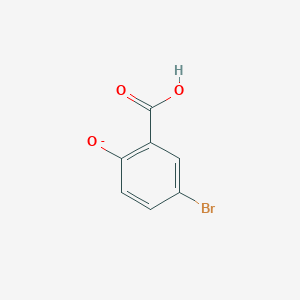
![2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13816704.png)
![Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13816718.png)
